molecular formula C23H20ClNO3 B5111349 N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide

N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide

Cat. No. B5111349
M. Wt: 393.9 g/mol
InChI Key: VZVPMENZXXQBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide, also known as BCI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCI was first synthesized in 2004 by researchers at the University of Illinois, and since then, it has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide's mechanism of action is not fully understood, but it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell differentiation, apoptosis, and glucose metabolism. Inhibition of GSK-3β has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β, which leads to the activation of various signaling pathways involved in cell growth, differentiation, and survival. N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has been extensively studied for its mechanism of action and therapeutic potential. However, one limitation of N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide. One area of research is the development of more potent and selective GSK-3β inhibitors. Another area of research is the use of N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide and its potential therapeutic applications in various fields of medicine.
Conclusion
In conclusion, N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide, or N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in treating diseases such as Alzheimer's, Parkinson's, and cancer. While N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has several advantages for use in lab experiments, more research is needed to fully understand its potential therapeutic applications and develop more potent and selective GSK-3β inhibitors.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the preparation of 4-chlorobenzoyl chloride, which is then reacted with 2-benzoylaniline to form a benzoylated aniline intermediate. The final step involves the reaction of the benzoylated aniline intermediate with 4-isopropoxybenzoyl chloride to yield N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-benzoyl-4-chlorophenyl)-4-isopropoxybenzamide has been studied for its potential use in treating diseases such as Alzheimer's, Parkinson's, and cancer.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO3/c1-15(2)28-19-11-8-17(9-12-19)23(27)25-21-13-10-18(24)14-20(21)22(26)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVPMENZXXQBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(propan-2-yloxy)benzamide

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